2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Overview
Description
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, also known as 4-Methylphenyloxadiazole or MPO, is an organic compound commonly used in scientific research. It is a heterocyclic aromatic compound, which contains nitrogen and oxygen atoms, and has a molecular weight of 199.21 g/mol. MPO is a white, crystalline solid with a melting point of 122-125°C and a boiling point of 260-262°C. It is soluble in common organic solvents such as methanol, ethanol, and acetone, and is relatively stable in air.
Scientific Research Applications
Antitumor Activity
Research on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related compounds, has demonstrated promising antitumor activity. These compounds were synthesized to improve lipophilicity and cell wall penetration, showing significant potency against a panel of cell lines with one compound exhibiting a mean IC50 value of 5.66 μM. Such findings indicate the potential of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine derivatives in cancer treatment due to similar structural characteristics and the importance of the 1,2,4-oxadiazole moiety in enhancing biological activity (Maftei et al., 2016).
Anticonvulsant Properties
Another study focused on semicarbazones-based 1,3,4-oxadiazoles, designed to establish a pharmacophoric model for anticonvulsant activity. These compounds showed significant results in various anticonvulsant models, supporting the potential for derivatives of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in developing new anticonvulsant therapies (Rajak et al., 2010).
Apoptosis Induction for Cancer Therapy
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles, closely related to the target compound, identified them as novel apoptosis inducers with potential as anticancer agents. These compounds showed activity against breast and colorectal cancer cell lines, with structure-activity relationship studies identifying key features for bioactivity. This suggests that similar structural derivatives, including 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine, could be explored for their apoptotic and anticancer potential (Zhang et al., 2005).
Antimicrobial and Antifungal Activity
Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study on new oxadiazoles derived from phenylpropionohydrazides showed that specific substitutions on the oxadiazole ring enhance antimicrobial activity against strains like S. aureus and P. aeruginosa. This indicates the potential utility of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine in developing antimicrobial agents with targeted activity profiles (Fuloria et al., 2009).
Corrosion Inhibition
In the context of industrial applications, 1,3,4-oxadiazole derivatives have been studied for their corrosion inhibition properties. Research indicates that these compounds can effectively protect metals in corrosive environments, suggesting potential applications of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine derivatives in corrosion protection formulations (Ammal et al., 2018).
properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKNVFODBBNBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589720 | |
Record name | 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
CAS RN |
915922-82-6 | |
Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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